PAL Inhibition Potency: AOPP Ki Values Are Up to 125,000-Fold Lower Than AOA and Vary Across Species
AOPP exhibits exceptionally high affinity for phenylalanine ammonia-lyase (PAL), with Ki values ranging from 1.4 nM to 55 nM across species, representing up to a 125,000-fold improvement over the alternative inhibitor α-aminooxyacetic acid (AOA). [1] [2] This differential is consistent across plant and fungal sources, establishing AOPP as the superior tool for experiments requiring robust PAL inhibition. [3]
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 1.4 nM (buckwheat PAL); 55 nM (Rhodotorula glutinis PAL); 2.4 nM (Daucus carota PAL); 2.2 nM (strawberry fruit PAL); 7 nM (parsley PAL-1) |
| Comparator Or Baseline | α-Aminooxyacetic acid (AOA): 180 μM (buckwheat PAL); AIP: 22 nM (lettuce PAL); AIP: 7 nM (parsley PAL-1) |
| Quantified Difference | AOPP Ki is approximately 125,000-fold lower than AOA for buckwheat PAL (1.4 nM vs. 180 μM); AOPP Ki is approximately 3.1-fold lower than AIP for parsley PAL-1 (7 nM vs. 7 nM); AOPP Ki is 10-fold lower than AIP for lettuce PAL (2.2 nM vs. 22 nM) |
| Conditions | In vitro enzyme inhibition assays using purified PAL from various sources; competitive inhibition mode confirmed |
Why This Matters
This nanomolar affinity enables effective PAL inhibition at substantially lower working concentrations than AOA, reducing the risk of non-specific cellular effects and reagent costs.
- [1] Amrhein, N., & Gödeke, K.-H. (1977). α-Aminooxy-β-phenylpropionic acid—a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo. Plant Science Letters, 8(4), 313–317. View Source
- [2] Noé, W., & Seitz, H. U. (1980). Anthocyanin accumulation and PAL activity in a suspension culture of Daucus carota L.: Inhibition by L-α-aminooxy-β-phenylpropionic acid and t-cinnamic acid. Planta, 149(3), 283–287. View Source
- [3] Given, N. K., Venis, M. A., & Grierson, D. (1988). Phenylalanine ammonia-lyase activity and anthocyanin synthesis in ripening strawberry fruit. Journal of Plant Physiology, 133(1), 25–30. View Source
